![molecular formula C13H19NO B1461934 2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol CAS No. 889942-49-8](/img/structure/B1461934.png)
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol
Overview
Description
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol, also known as 2-Phenyl-3-pyrrolidin-1-yl-propionate or 3-Pyrrolidin-1-yl-propan-1-ol, is an organic compound that is used in a variety of scientific research applications. It is an achiral, colorless, and odorless solid that is soluble in organic solvents. It has a molecular weight of 178.2 g/mol and a melting point of 96-98°C. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This makes it a valuable component in drug discovery.
Treatment of Human Diseases
Compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthetic Cathinone Derivative
Although not directly related to “2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol”, it’s worth noting that similar compounds, such as 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP), are synthetic cathinone derivatives . These are often referred to as new psychoactive substances (NPS), ‘research chemicals’, ‘bath salts’ or ‘designer drugs’ .
4. Blocker at the Dopamine and Norepinephrine Transporter Similar to α-PVP, it’s possible that “2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol” could act as a potent blocker at the dopamine and norepinephrine transporter . This could potentially make it useful in the treatment of conditions related to these neurotransmitters.
Enantiomer Identification
The compound’s structure, which includes a pyrrolidine ring, could potentially be used in the identification of specific enantiomers of synthetic cathinones by various spectroscopic methods .
X-ray Diffraction Methods
The compound’s structure could potentially be analyzed using X-ray diffraction methods, which are widely applied for new psychoactive substance (NPS) analyses .
properties
IUPAC Name |
2-phenyl-3-pyrrolidin-1-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(10-14-8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCPZJVTGAGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661365 | |
Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol | |
CAS RN |
889942-49-8 | |
Record name | 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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